

2,6-Dimethylbenzyl Chloride molecular structure and geometry

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Compound of Interest

Compound Name: 2,6-Dimethylbenzyl Chloride

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An In-depth Technical Guide to the Molecular Structure, Geometry, and Reactivity of **2,6-Dimethylbenzyl Chloride**

Authored by a Senior Application Scientist

Foreword: **2,6-Dimethylbenzyl chloride** is more than a mere chemical intermediate; it is a case study in the profound influence of molecular architecture on chemical behavior. The strategic placement of two methyl groups ortho to the benzylic chloride function introduces significant steric constraints that dictate its reactivity, favoring certain pathways while hindering others. This guide provides an in-depth exploration of its structure, the resulting geometric considerations, and the direct consequences for its application in synthetic chemistry, particularly within the pharmaceutical and agrochemical sectors. For researchers and drug development professionals, understanding these foundational principles is paramount for optimizing reaction conditions and designing novel synthetic routes.

Core Molecular Structure and Identity

2,6-Dimethylbenzyl chloride, systematically named 2-(chloromethyl)-1,3-dimethylbenzene, is an aromatic organic compound.^[1] Its structure consists of a central benzene ring substituted with a chloromethyl group (-CH₂Cl) and two methyl groups (-CH₃) at the adjacent (ortho) positions 2 and 6.^[2] This specific substitution pattern is the defining feature of its chemistry.

The presence of the halogen on a carbon atom directly attached to the benzene ring classifies it as a benzylic halide.^[3] This is a critical distinction from aromatic halides, where the halogen

is bonded directly to a ring carbon, as it profoundly influences the compound's reactivity.[3]

Table 1: Physicochemical Properties of **2,6-Dimethylbenzyl Chloride**

Property	Value	Source(s)
CAS Number	5402-60-8	[1][3][4][5]
Molecular Formula	C ₉ H ₁₁ Cl	[1][2][4][5]
Molecular Weight	154.63 g/mol	[1][3]
Appearance	White or Colorless to Light yellow powder, lump, or clear liquid	[2][6]
Melting Point	33-35 °C	[4]
Boiling Point	70 °C at 5 mmHg	[4]
Density	1.033 g/cm ³	[4]
InChI Key	HPVRFWQMBYLJRL-UHFFFAOYSA-N	[3]

Molecular Geometry and Steric Landscape

The geometry of **2,6-dimethylbenzyl chloride** is fundamentally governed by the steric and electronic interplay of its substituents. The benzene ring itself is planar, as expected. The benzylic carbon of the -CH₂Cl group is sp³ hybridized, resulting in a tetrahedral geometry for the attached chlorine and two hydrogen atoms.

The most crucial aspect of its geometry is the steric hindrance imposed by the two ortho-methyl groups.[3] These groups are not passive spectators; they create a crowded environment around the benzylic carbon, physically obstructing the approach of other molecules. This "steric shielding" has direct and predictable consequences on the molecule's conformational preferences and reaction kinetics.[3]

The molecule will preferentially adopt a conformation that minimizes the steric repulsion between the bulky chlorine atom of the chloromethyl group and the hydrogen atoms of the

ortho-methyl groups. This involves rotation around the C(ring)-C(benzyl) bond to orient the C-Cl bond away from the methyl groups.

Figure 1: Steric Shielding in **2,6-Dimethylbenzyl Chloride**. This diagram illustrates how the ortho-methyl groups (yellow zones) sterically hinder the benzylic carbon (blue zone), obstructing access for nucleophiles.

Structural Influence on Chemical Reactivity

The interplay of steric and electronic factors in **2,6-dimethylbenzyl chloride**'s structure directly governs its reactivity, primarily in nucleophilic substitution reactions.

- Electronic Effects: The two methyl groups are weakly electron-donating by induction and hyperconjugation. This property helps to stabilize any positive charge that develops on the benzylic carbon, such as in a carbocation intermediate.[3]
- Steric Effects: As previously discussed, the steric bulk of the ortho-methyl groups significantly impedes the backside attack required for a concerted S_N2 reaction mechanism. This steric hindrance dramatically reduces the rate of S_N2 reactions compared to less hindered isomers like 2,4-dimethylbenzyl chloride.[3]

Consequence for Reaction Mechanism: The combination of a sterically hindered reaction center and electronic stabilization of a potential carbocation intermediate means that **2,6-dimethylbenzyl chloride** will preferentially react via an S_N1 or S_N1 -like (stepwise) pathway, particularly in polar, protic solvents. The S_N2 pathway is strongly disfavored. This mechanistic preference is a cornerstone of its utility as a synthetic intermediate, allowing for controlled alkylation of various nucleophiles.[3]

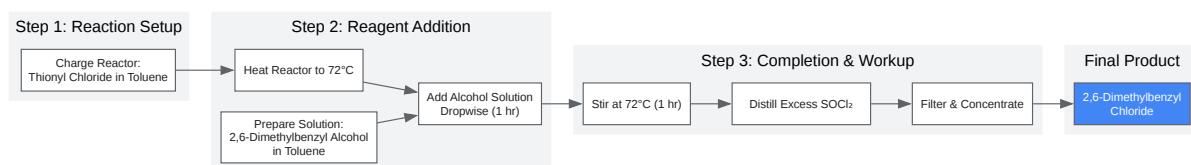
Furthermore, the relatively weak benzylic C-Cl bond can undergo homolysis under energetic conditions to form the 2,6-dimethylbenzyl radical.[3] This radical is stabilized by resonance delocalization of the unpaired electron across the aromatic ring and is also sterically shielded by the methyl groups.[3]

Experimental Protocols: Synthesis and Characterization

A reliable and common method for the preparation of **2,6-dimethylbenzyl chloride** involves the chlorination of 2,6-dimethylbenzyl alcohol using thionyl chloride (SOCl_2).^{[3][7]}

Protocol: Synthesis via Thionyl Chloride

- **Reaction Setup:** In a well-ventilated fume hood, charge a reaction vessel equipped with a dropping funnel, magnetic stirrer, and reflux condenser with thionyl chloride (1.05 equivalents) dissolved in a suitable anhydrous solvent (e.g., toluene).^[7]
- **Reactant Addition:** Dissolve 2,6-dimethylbenzyl alcohol (1.0 equivalent) in toluene and add it to the dropping funnel.^[7]
- **Reaction Execution:** Heat the thionyl chloride solution to approximately 70-75 °C. Add the alcohol solution dropwise over a period of one hour to control the evolution of HCl and SO_2 gases.^[7]
- **Completion and Workup:** After the addition is complete, continue stirring the mixture at the same temperature for an additional hour to ensure the reaction goes to completion.^[7]
- **Purification:** Cool the reaction mixture. The excess thionyl chloride can be removed by distillation under reduced pressure. The remaining crude product, a brownish oil, can be further purified by filtration and vacuum distillation to yield the final product.^[7]



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Figure 2: Synthetic Workflow for **2,6-Dimethylbenzyl Chloride**. This diagram outlines the key stages of synthesizing the target compound from its corresponding alcohol using thionyl

chloride.

Spectroscopic Validation: The identity and purity of the synthesized product would be confirmed using standard spectroscopic methods.

- **^1H NMR:** Expected signals would include a singlet for the benzylic $-\text{CH}_2-$ protons, a singlet for the six equivalent protons of the two $-\text{CH}_3$ groups, and a multiplet pattern for the three aromatic protons.
- **IR Spectroscopy:** Characteristic absorption bands for C-H stretching (aromatic and aliphatic), C=C aromatic ring stretching, and the C-Cl bond would be observed.
- **Mass Spectrometry:** The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound (154.63 g/mol).

ChemicalBook provides reference spectra for this compound which can be used for comparison.[\[8\]](#)

Applications in Research and Development

The unique reactivity profile of **2,6-dimethylbenzyl chloride** makes it a valuable building block in several industries.

- **Pharmaceutical Synthesis:** It serves as a key intermediate for producing active pharmaceutical ingredients (APIs).[\[3\]](#)[\[4\]](#) Its ability to act as an effective alkylating agent for nitrogen and oxygen nucleophiles is crucial for constructing the core scaffolds of many drugs.[\[3\]](#) For example, structurally related compounds are integral to the synthesis of local anesthetics like Lidocaine.[\[3\]](#)
- **Agrochemical Industry:** The dimethylbenzyl moiety is a common feature in modern pesticides. This compound serves as a precursor in the synthesis of certain insecticides, where its structural features contribute to the biological activity of the final product.[\[3\]](#)[\[4\]](#)
- **Other Industries:** It is also used as an intermediate in the manufacturing of dyes and disinfectants.[\[4\]](#)

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